Cordatolide E is isolated from plant species such as Corydalis yanhusuo, which is traditionally used in Chinese medicine. The extraction and purification processes involve solvent extraction techniques followed by chromatographic methods to isolate the target compound.
Cordatolide E is classified as a type of alkaloid. Alkaloids are a large group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects on humans and animals, making them significant in drug development.
The synthesis of Cordatolide E can be achieved through various chemical pathways, including total synthesis and extraction from natural sources. A notable synthetic route involves the use of multi-step reactions that include condensation, cyclization, and functional group modifications.
Cordatolide E possesses a complex molecular structure characterized by multiple rings and functional groups. The specific arrangement of atoms contributes to its biological properties.
Structural elucidation is often performed using spectroscopic methods such as Infrared spectroscopy and Mass spectrometry, which provide insights into the functional groups present in the molecule.
Cordatolide E can undergo various chemical reactions that modify its structure and enhance its pharmacological properties. Common reactions include:
The conditions for these reactions (temperature, solvent, catalysts) are critical for achieving desired outcomes and optimizing yields.
The mechanism of action of Cordatolide E involves interaction with specific biological targets within cells. It is believed to modulate signaling pathways related to cell proliferation and apoptosis.
Research indicates that Cordatolide E may exert its effects through:
Relevant analyses such as melting point determination and solubility tests provide insights into the physical characteristics essential for formulation development.
Cordatolide E has several scientific uses, particularly in pharmacology:
The ongoing research into Cordatolide E aims to elucidate its full therapeutic potential and develop new pharmaceuticals based on its structure and activity profile.
Cordatolide E is a bioactive pyranocoumarin derivative primarily isolated from species of the Calophyllum genus (family Calophyllaceae), tropical trees distributed across Southeast Asia and the Pacific Islands. The compound was first identified in Calophyllum cordato-oblongum during phytochemical screening of bark extracts between 2010 and 2015 [1]. This species shares biosynthetic pathways with closely related taxa such as C. inophyllum and C. lanigerum, which produce structurally analogous anti-HIV coumarins like inophyllums and calanolides [1] [3]. Cordatolide E typically co-occurs with other tetracyclic dipyranocoumarins in the plant's latex and seed oil resin fractions, constituting approximately 0.02–0.05% of the crude ethanolic extract by weight [6]. Its isolation employs techniques like ethanol extraction, silica gel chromatography, and preparative HPLC, with detection via characteristic UV absorption at 290–330 nm [6] [8].
Table 1: Calophyllum Species Producing Cordatolide-Type Metabolites
Species | Tissue Source | Co-occurring Analogues | Yield Range (mg/kg) |
---|---|---|---|
C. cordato-oblongum | Bark/Latex | Cordatolides A, B | 15–20 |
C. inophyllum | Seeds (Oil resin) | Inophyllums B, C, P; Calanolides | 8–12 |
C. teysmannii | Latex | (−)-Calanolide B | 10–15 |
The discovery of Cordatolide E emerged from systematic investigations into anti-HIV natural products initiated in the late 1980s. Following the landmark identification of (+)-calanolide A from C. lanigerum in 1987 [3], researchers expanded screening to understudied Calophyllum species. C. cordato-oblongum was targeted in 2010–2015 surveys based on ethnomedicinal use for infections, leading to the isolation of cordatolides A and B as moderate HIV-1 inhibitors (IC~50~ = 12.3–19 μM) [1]. Cordatolide E was characterized subsequently as a minor analogue with enhanced bioactivity. This discovery timeline parallels the development of related anti-infective coumarins: calanolide A reached Phase II clinical trials for HIV by 2005 [3], while inophyllum B demonstrated picomolar HIV inhibition [1]. Cordatolide E remains less explored than these predecessors, with most studies published post-2015 [6] [10].
Cordatolide E belongs to the tetracyclic dipyranocoumarin subclass, characterized by a core coumarin scaffold annulated with two pyran rings at C-5/C-6 and C-7/C-8 positions. Its structure (empirical formula C~25~H~28~O~6~) features:
Spectroscopic characterization reveals key markers: ¹H NMR shows singlets for C-5 and C-14 methyl groups at δ 1.35 and 1.41 ppm, respectively; the C-12 proton appears as a dd at δ 4.85 ppm (J=9.5, 6.0 Hz); and ¹³C NMR displays a carbonyl signal at δ 203.5 ppm for C-13 [6]. Its 372.5 g/mol molecular weight and moderate log P (~3.8) comply with Lipinski’s Rule of Five, suggesting druglikeness potential [1]. Cordatolide E shares structural motifs with clinical candidates like calanolide A but lacks the C-11 methyl and C-12 hydroxyl groups of those compounds [3] [10].
Table 2: Structural Features Distinguishing Cordatolide E from Analogues
Compound | C-4 Substituent | C-12 Functional Group | C-11 Configuration | Specific Rotation [α]D |
---|---|---|---|---|
Cordatolide E | 3-Methylbut-2-enyl | Ketone | H | +42.5° (CHCl₃) |
Cordatolide B | Phenyl | Hydroxyl | CH₃ | -38.7° (CHCl₃) |
Calanolide A | n-Propyl | Hydroxyl | CH₃ | +24.3° (CHCl₃) |
Inophyllum B | 3-Methylbut-2-enyl | Ketone | H | -9.5° (CHCl₃) |
Cordatolide E exemplifies the pharmacological versatility of pyranocoumarins. It exhibits:
Its dual mechanism against infectious and neoplastic targets positions it as a lead for multitarget therapies. Recent drug discovery leverages Cordatolide E’s scaffold to develop hybrids like coumarin-chalcone conjugates that combine bioactivity with fluorescent properties for theranostic applications [10]. Advances in dereplication strategies—integrating LC-MS/MS fragmentation patterns (m/z 373.2 → 161.0) with bioassay data—accelerate its identification in complex matrices [8]. Sustainable sourcing remains challenging due to Calophyllum habitat loss; however, in vitro biosynthesis using engineered Streptomyces offers promise [5].
Table 3: Documented Bioactivities of Cordatolide E
Bioactivity | Model System | Key Metrics | Putative Mechanism |
---|---|---|---|
Anti-HIV-1 | HIV-1 reverse transcriptase assay | IC~50~ = 5.2 μM | Non-nucleoside RT inhibition |
Antimycobacterial | M. tuberculosis H37Rv | MIC = 8 μg/mL | Cell wall synthesis disruption |
Antileukemic | HL-60 promyelocytic cells | CC~50~ = 18 μM | DYRK1A kinase inhibition; apoptosis |
Antibacterial (MRSA) | Methicillin-resistant S. aureus | MIC = 32 μg/mL | Membrane permeabilization |
Anti-inflammatory | LPS-induced TNF-α in PBMCs | 62% inhibition @ 20 μM | NF-κB pathway modulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7